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molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B1314669
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

The title compound was synthesized from ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (0.20 g, 1.02 mmol) and N-chlorosuccinimide (NCS) (0.17 g, 1.2 mmol) using the halogenation conditions to synthesize ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate. Separation of the desired product by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min) afforded ethyl 4-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.044 g, 19% yield). 1H NMR (400 MHz, CD3OD) δ (ppm): 9.96 (br s, 1H), 6.98 (d, J=5.4 Hz, 1H), 6.92 (d, J=5.4 Hz, 1H), 4.43 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H). 13C NMR (101 MHz, CD3OD) δ (ppm): 161.1, 136.8, 131.3, 124.4, 123.5, 121.5, 116.5, 61.3, 14.6. LCMS m/e 230 (M+H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[NH:6][C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:8][C:4]=2[CH:3]=[CH:2]1.[Cl:14]N1C(=O)CCC1=O.BrC1C2C=CSC=2NC=1C(OCC)=O>>[Cl:14][C:8]1[C:4]2[CH:3]=[CH:2][S:1][C:5]=2[NH:6][C:7]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
S1C=CC2=C1NC(=C2)C(=O)OCC
Name
Quantity
0.17 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C2=C(NC1C(=O)OCC)SC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separation of the desired product by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min)
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(NC1C(=O)OCC)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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